3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one

Antibacterial screening Gram-positive bacteria Agar well diffusion

Ensure assay reproducibility with a well-characterized antibacterial quinoxalinone probe. Generic pyrazole-quinoxalinone analogs risk up to 8-fold MIC variation; the specific 3,5-dimethyl substitution is critical for the balanced 7.8 µg/mL potency against both Gram-positive S. aureus and Gram-negative P. aeruginosa. - Activity-confirmed chemotype, benchmarked against 8 structural analogs with full spectroscopic characterization. - Suitable as a screening library member for ESKAPE pathogen panels and as a reference standard for analytical QC. - Enables mode-of-action studies exploiting differential Gram-positive vs. Gram-negative selectivity profiles.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
Cat. No. B10817177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC3=CC=CC=C3NC2=O)C
InChIInChI=1S/C13H12N4O/c1-8-7-9(2)17(16-8)12-13(18)15-11-6-4-3-5-10(11)14-12/h3-7H,1-2H3,(H,15,18)
InChIKeyFYRXDCPWUYWHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one Procurement Guide


3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one (CAS 129227-36-7) is a heterocyclic compound consisting of a quinoxalin-2(1H)-one core substituted with a 3,5-dimethylpyrazole ring at the 3-position [1]. This compound belongs to the 3-(pyrazol-1-yl)quinoxalin-2(1H)-one chemotype, a class recognized for diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties. It has been investigated as part of a focused library of pyrazolyl-quinoxalinone derivatives synthesized via microwave-assisted condensation of 3-hydrazinoquinoxalin-2(1H)-one with β-diketones [1].

Antibacterial screening fit
Gram-positive and Gram-negative panel screening studies
SAR and lead optimization
Defined 3,5-dimethylpyrazole substitution for structure-activity relationship expansion
Characterized tool compound
Published multi-technique characterization supports identity verification and QC workflows

Why 3,5-Dimethylpyrazole Substitution Is Non-Interchangeable


Within the pyrazol-1-ylquinoxalin-2(1H)-one series, minor structural modifications on the pyrazole ring yield substantial differences in antibacterial potency and spectrum. The 3,5-dimethyl substitution pattern on the pyrazole ring dictates the electronic environment and steric profile of the chemotype, which directly impacts its interaction with bacterial targets [1]. As demonstrated by the intra-class MIC data, compounds with identical quinoxalinone cores but different pyrazole substituents (e.g., 3-methyl-5-oxo, 3-phenyl-5-oxo, or 3-amino-5-oxo variants) exhibit up to 8-fold differences in minimum inhibitory concentration against the same Gram-positive strains. Generic substitution without retaining the exact 3,5-dimethylpyrazole moiety therefore carries high risk of assay failure, because the specific substitution pattern is not a general feature of the class but a critical determinant of activity.

Substitution pattern dictates activity
Replacing the 3,5-dimethylpyrazole with 3-methyl-5-oxo or 3-amino-5-oxo variants may result in loss of anti-staphylococcal activity reported for this compound.
Intra-class MIC variability up to 8-fold
Close structural analogs with modified pyrazole substituents show substantial differences in MIC; generic pyrazolyl-quinoxalinone selection may not reproduce antibacterial spectrum.
Gram-negative coverage is compound-specific
Even the most potent series member (compound 9) shows reduced Gram-negative potency; the 3,5-dimethyl substitution profile uniquely supports balanced broad-spectrum activity in this chemotype.

Quantitative Differentiation Evidence for Sourcing Decisions


Broad-Spectrum Gram-Positive Activity vs. Streptomycin

In a head-to-head panel screen of ten pyrazol-1-ylquinoxalin-2(1H)-one derivatives, 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one (designated compound 3) exhibited broad-spectrum activity against multiple Gram-positive organisms, with a sensitivity profile that was comparable to the standard antibiotic streptomycin at the tested concentration [1]. Against Bacillus stearothermophilus (NCIB 8222), compound 3 produced an inhibition zone rated '+++' (2.0–3.1 mm), matching streptomycin's '++' rating. Against the clinically relevant Staphylococcus aureus (NCIB 8588), compound 3 showed '+++' activity while streptomycin was rated '+++'. Notably, this compound outperformed several structural analogs: compound 4 (3-methyl-5-oxo-pyrazol variant) and compound 5 (3-amino-5-oxo-pyrazol variant) showed no activity ('R') against S. aureus, whereas compound 3 retained strong activity [1].

Gram-positive panel vs streptomycin
Head-to-head
Inhibition zone rating +++ (2.0–3.1 mm) against B. stearothermophilus, S. aureus; comparable to streptomycin; analogs 4 and 5 rated resistant
Supports anti-staphylococcal activity attribution to 3,5-dimethyl substitution
Agar well diffusion; rating scale R to +++
Antibacterial screening Gram-positive bacteria Agar well diffusion

MIC Comparison: Potency and Gram-Negative Selectivity

In quantitative MIC determinations, 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one (compound 3) exhibited MIC values of 7.8 µg/mL against B. stearothermophilus, 15.6 µg/mL against B. subtilis, 31.3 µg/mL against B. anthracis, 7.8 µg/mL against S. faecalis, 15.6 µg/mL against B. cereus, 7.8 µg/mL against E. coli, 7.8 µg/mL against K. pneumoniae, and 7.8 µg/mL against P. aeruginosa [1]. While compound 9 (3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one) was declared the most active overall with MICs of 7.8 µg/mL against B. subtilis, B. anthracis, S. faecalis, and B. cereus, compound 3 uniquely demonstrated a balanced MIC profile that includes Gram-negative coverage (MIC 7.8 µg/mL against E. coli, K. pneumoniae, and P. aeruginosa), a feature not uniformly shared across the series [1]. Compound 7 (the 3-phenyl-5-oxo variant) lacked this breadth, with an MIC of 250 µg/mL against P. aeruginosa, while compound 3 remained potent at 7.8 µg/mL against the same strain [1].

MIC profile and Gram-negative coverage
Head-to-head
Gram-negative MIC 7.8 µg/mL (E. coli, P. aeruginosa, K. pneumoniae); Gram-positive MIC 7.8–31.3 µg/mL
Reported balanced broad-spectrum MIC context
Compound 7 showed MIC 250 µg/mL against P. aeruginosa; compound 9 required 15.6–31.3 µg/mL for Gram-negative strains
Minimum inhibitory concentration Antibacterial potency Structure-activity relationship

Gram-Negative Selectivity vs. Most Potent Intra-Class Analog

Although compound 9 (3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one) is the most potent antibacterial agent in the series with an MIC of 7.8 µg/mL against several Gram-positive strains, compound 3 (3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one) demonstrates a qualitatively different selectivity profile that makes it non-interchangeable [1]. Against E. coli (NCIB 86), compound 3 achieved MIC 7.8 µg/mL while compound 9 required 15.6 µg/mL. Against P. aeruginosa (NCIB 950), compound 3 maintained MIC 7.8 µg/mL while compound 9 exhibited diminished potency at 31.3 µg/mL. This 2- to 4-fold advantage against Gram-negative organisms constitutes a meaningful selectivity divergence that cannot be predicted from the Gram-positive potency ranking alone [1].

Gram-negative selectivity vs most potent analog
Head-to-head
vs compound 9: E. coli MIC 7.8 vs 15.6 µg/mL; P. aeruginosa 7.8 vs 31.3 µg/mL
Supports Gram-negative selectivity differentiation from intra-class comparator
2- to 4-fold lower MIC against Gram-negative organisms in direct comparison
Antibacterial selectivity Gram-negative bacteria Structural analog comparison

Spectroscopic Characterization and Structural Identity

The identity and purity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one are unambiguously established by 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry, as reported in the primary synthesis paper [1]. The 1H NMR spectrum confirms the presence of two distinct methyl singlets corresponding to the 3-CH3 and 5-CH3 groups of the pyrazole ring, which serve as definitive spectroscopic markers differentiating this compound from mono-methyl, unsubstituted pyrazole, or pyrazolone analogs [1]. The molecular ion peak at m/z 240 [M+] corresponds to the molecular formula C13H12N4O (MW 240.26 g/mol), which is consistent with the CAS registry entry 129227-36-7. These spectroscopic signatures enable rigorous identity verification prior to biological testing, an advantage not available for compounds lacking published characterization data.

Spectroscopic identity confirmation
Method context
1H, 13C NMR, IR, UV-Vis, MS; molecular ion m/z 240; two methyl singlets in 1H NMR
Enables independent identity verification and QC upon receipt
Full multi-technique characterization per primary literature
Chemical structure confirmation Spectroscopic characterization Quality control

High-Value Antibacterial Discovery Applications


Dual-Activity Screening Libraries

This compound is directly applicable as a screening library member for phenotypic antibacterial campaigns that require simultaneous activity readouts against both Gram-positive and Gram-negative bacterial panels. The balanced MIC profile (7.8 µg/mL against multiple Gram-positive and Gram-negative strains) demonstrated in the primary literature [1] makes it a suitable probe for hit identification against multi-drug resistant organisms where broad-spectrum coverage is the primary screening objective. Its activity against S. aureus (zone of inhibition '+++') and P. aeruginosa (MIC 7.8 µg/mL) supports inclusion in panels targeting ESKAPE pathogens.

SAR Expansion Around Quinoxalinone-Pyrazole Chemotype

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one serves as a defined starting point for medicinal chemistry optimization, because the 3,5-dimethyl substitution pattern on the pyrazole ring is synthetically accessible and its biological activity is quantitatively benchmarked against eight structural analogs in the same study [1]. The availability of full spectroscopic characterization data supports reliable re-synthesis and analog generation, while the established MIC dataset provides a baseline for measuring potency improvements during lead optimization.

Selectivity Profiling for Target Deconvolution

The differential Gram-negative potency of this compound relative to the most active series member (compound 9) [1] supports its use as a chemical tool in target identification studies. When used alongside compound 9 in parallel dose-response experiments, researchers can exploit the divergent selectivity profiles to distinguish between target engagement effects that are Gram-positive-selective versus those that extend to Gram-negative organisms. This differential approach is valuable for mode-of-action studies and resistance mechanism elucidation.

Quality-Control Reference Standard for Quinoxalinone Collections

Given the published multi-technique spectroscopic characterization (1H NMR, 13C NMR, IR, UV-Vis, MS) [1], this compound can function as an internal reference standard for verifying the identity and purity of newly synthesized or commercially acquired quinoxalinone derivatives. Procurement of this well-characterized batch enables analytical chemistry groups to establish retention time markers, spectral libraries, and purity calibration curves for high-throughput quality control of larger compound collections.

Application
Selection Property
Validation Focus
Dual-activity phenotypic screening
Broad-spectrum antibacterial profile
ESKAPE pathogen panel screening
Quinoxalinone SAR exploration
Defined 3,5-dimethyl substitution chemistry
Structure-activity relationship benchmarking
Target deconvolution studies
Differential Gram-negative selectivity
Mode-of-action and resistance mechanism studies
QC reference standard
Published multi-technique characterization
Identity and purity verification
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